2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol
Overview
Description
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol is a chemical compound with the molecular formula C6H7F3N2O and a molecular weight of 180.13. . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Result of Action
Imidazole derivatives are known to have a range of effects at the molecular and cellular level, depending on the specific derivative and its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound’s interaction with enzymes can provide insights into enzyme specificity and the role of fluorine in biological systems. Additionally, the compound’s physical and chemical properties, such as its boiling point and density, could be influenced by environmental conditions .
Biochemical Analysis
Biochemical Properties
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its unique structure. The trifluoroethyl group in the compound increases its lipophilicity and metabolic stability, making it a valuable synthon for drug development. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an enzyme substrate to study enzyme kinetics and mechanisms, providing insights into enzyme specificity and the role of fluorine in biological systems. Additionally, the imidazole ring in the compound can interact with metal ions and other biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and receptors can modulate signaling pathways, leading to changes in gene expression and metabolic flux. These effects can be observed in different cell types, including bacterial, fungal, and mammalian cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoroethyl group enhances the compound’s binding affinity to enzymes and receptors, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression, affecting various cellular processes. The imidazole ring also plays a crucial role in the compound’s mechanism of action by interacting with metal ions and other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical properties and cellular effects. Long-term studies in in vitro and in vivo settings are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme modulation and improved metabolic stability. At high doses, it may cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects and dose-response relationships are important considerations in the study of this compound’s effects in animal models.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s trifluoroethyl group can influence metabolic flux and metabolite levels, affecting overall cellular metabolism. Enzymes that interact with this compound include those involved in oxidation-reduction reactions and other biochemical processes. Understanding the metabolic pathways of this compound is crucial for its application in drug development and other biochemical studies.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to cross cell membranes and accumulate in specific tissues. Transporters and binding proteins play a role in its localization and distribution, affecting its overall activity and function. These interactions are important for understanding the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound may be directed to specific compartments or organelles within the cell, influencing its activity and function. Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol typically involves the reaction of trifluoroacetaldehyde with 1-methylimidazole under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Scientific Research Applications
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: This compound has an amine group instead of a hydroxyl group, which can lead to different chemical reactivity and applications.
1-(trifluoroacetyl)imidazole: This compound contains a trifluoroacetyl group, which imparts different chemical properties and reactivity compared to the hydroxyl group in this compound.
The uniqueness of this compound lies in its combination of the trifluoromethyl group and the imidazole ring, which together confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,2,2-trifluoro-1-(1-methylimidazol-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2O/c1-11-3-2-10-5(11)4(12)6(7,8)9/h2-4,12H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWWANSAFLSDNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107344-63-8 | |
Record name | 2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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